molecular formula C6H5BF2O3 B8464378 3,4-Difluorophenylboric acid

3,4-Difluorophenylboric acid

Cat. No.: B8464378
M. Wt: 173.91 g/mol
InChI Key: MVWAWWOKSVNOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluorophenylboric acid is a useful research compound. Its molecular formula is C6H5BF2O3 and its molecular weight is 173.91 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

3,4-Difluorophenylboric acid serves as a critical intermediate in the synthesis of pharmaceuticals. Its unique fluorine substitutions enhance biological activity and selectivity, making it valuable in drug development targeting cancer and other diseases. The compound is particularly useful in the synthesis of boron-containing drugs, which have shown promise in treating various conditions due to their ability to interact with biological molecules effectively.

Case Study:
A study highlighted the use of boronic acids, including this compound, in developing novel anticancer agents. The incorporation of boron into drug design has been linked to improved efficacy against resistant cancer cell lines due to its unique mechanism of action involving reversible covalent bonding with biomolecules .

Organic Synthesis

In organic synthesis, this compound is predominantly utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for constructing complex organic molecules, which are foundational in producing agrochemicals and fine chemicals.

Data Table: Applications in Organic Synthesis

Reaction TypeRole of this compoundKey Benefits
Suzuki-Miyaura CouplingCoupling partnerEnables formation of C-C bonds
Negishi CouplingReactantFacilitates creation of aryl-alkyl compounds
Stille CouplingIntermediateUseful for synthesizing organometallic compounds

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and nanomaterials. Its boronic acid functionality allows for dynamic covalent bond formation, leading to innovative properties in materials.

Case Study:
Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This application is crucial for creating materials used in electronics and biomedical devices .

Bioconjugation

In biochemistry, this compound is utilized for labeling biomolecules. This application enables researchers to track and study biological processes effectively, particularly in drug delivery systems and diagnostic tools.

Case Study:
A study focused on the use of boronic acids for bioconjugation strategies revealed that this compound could selectively label glycoproteins through reversible covalent bonding with diols present on the sugar moieties. This selectivity enhances the precision of biochemical assays .

Environmental Chemistry

The compound has potential applications in environmental chemistry, particularly for detecting and removing pollutants due to its reactivity with various environmental contaminants.

Data Table: Environmental Applications

Application AreaRole of this compoundImpact on Environmental Chemistry
Pollutant DetectionReactive agentEnables identification of specific contaminants
Water TreatmentAdsorbentAids in the removal of heavy metals from water
Soil RemediationReactive speciesAssists in degrading organic pollutants

Properties

Molecular Formula

C6H5BF2O3

Molecular Weight

173.91 g/mol

IUPAC Name

(3,4-difluorophenoxy)boronic acid

InChI

InChI=1S/C6H5BF2O3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,10-11H

InChI Key

MVWAWWOKSVNOJG-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Grignard reagent solution prepared from 46.8 g of 1-bromo-3,4-difluorobenzene and 6 g of magnesium in 150 ml of tetrahydrofuran is added dropwise at -65° C. under nitrogen to a solution of 72.8 ml of triisopropyl borate in 200 ml of tetrahydrofuran. The mixture is stirred at -65° C. for 1 hour, warmed to 14°-20° C., treated dropwise with 100 ml of 10 percent (v/v) sulphuric acid, left to stand overnight and the separated salt is filtered off. The aqueous phase of the filtrate is separated and extracted with diethyl ether. The organic phases are combined, washed with sodium chloride solution, dried over sodium sulphate and evaporated. After boiling with hexane the residue gives 22.1 g of colourless 3,4-difluorophenylboric acid m.p. 275°-277.5° C. (sublimed).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.